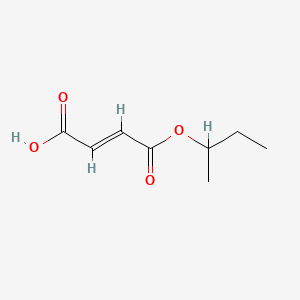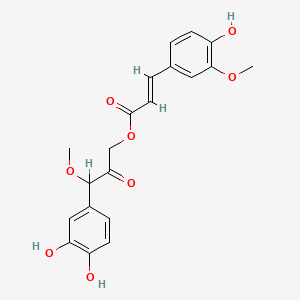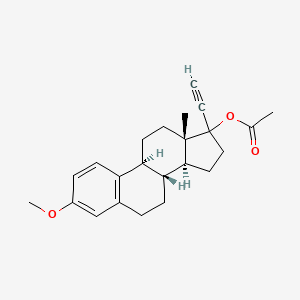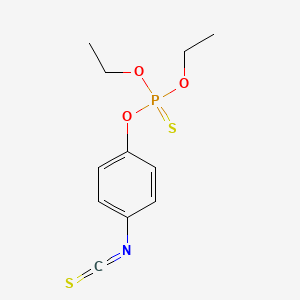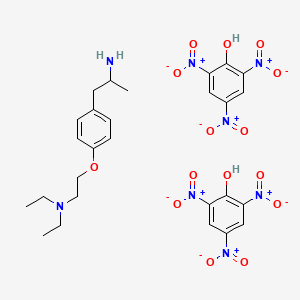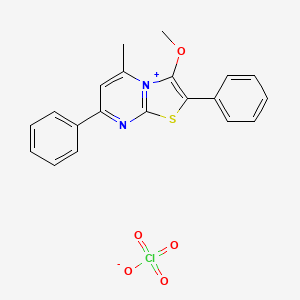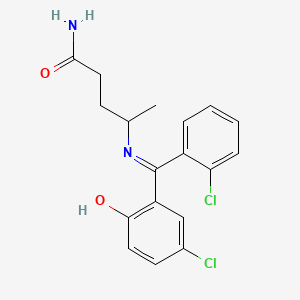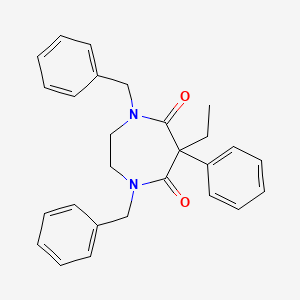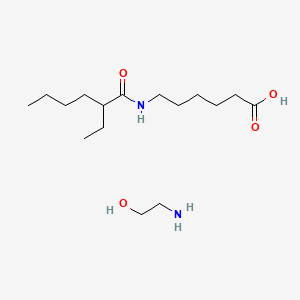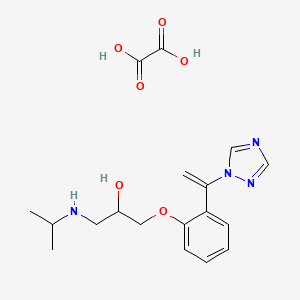
3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate typically involves multiple steps:
Formation of the phenoxy intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction.
Introduction of the triazole group: The triazole moiety is added via a click chemistry reaction, which is known for its high efficiency and specificity.
Amination: The isopropylamino group is introduced through a reductive amination reaction.
Formation of the oxalate salt: The final step involves the reaction of the free base with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylamino group.
Reduction: Reduction reactions can occur at the triazole moiety.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.
Major Products
Oxidation: Oxidized derivatives of the isopropylamino group.
Reduction: Reduced derivatives of the triazole moiety.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate has several applications in scientific research:
Chemistry: Used as a model compound in the study of beta-blockers and their interactions with beta-adrenergic receptors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart’s workload and oxygen demand, making it effective in the treatment of conditions like hypertension and angina.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: Another beta-blocker with a similar mechanism of action.
Atenolol: A selective beta-blocker used in the treatment of hypertension.
Metoprolol: A beta-blocker commonly used for heart-related conditions.
Uniqueness
3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate is unique due to the presence of the triazole moiety, which may confer additional pharmacological properties compared to other beta-blockers.
Propriétés
Numéro CAS |
85128-01-4 |
|---|---|
Formule moléculaire |
C18H24N4O6 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
oxalic acid;1-(propan-2-ylamino)-3-[2-[1-(1,2,4-triazol-1-yl)ethenyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C16H22N4O2.C2H2O4/c1-12(2)18-8-14(21)9-22-16-7-5-4-6-15(16)13(3)20-11-17-10-19-20;3-1(4)2(5)6/h4-7,10-12,14,18,21H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) |
Clé InChI |
HJVPEXRRHSBKMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC=C1C(=C)N2C=NC=N2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



